molecular formula C12H13N3O B3059349 N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 98533-25-6

N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B3059349
CAS No.: 98533-25-6
M. Wt: 215.25 g/mol
InChI Key: YGIKCRJKEYCSAZ-UHFFFAOYSA-N
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Description

It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Pyrazoles have gained prominence in various scientific fields due to their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation for faster and more efficient reactions .

Molecular Structure Analysis

The molecular structure of N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide consists of a pyrazole ring with substituents at positions 1, 4, and 5. The presence of the carboxamide group (CONH) at position 4 contributes to its biological activity .


Chemical Reactions Analysis

  • Functional Group Transformations : Introduction of different functional groups .

Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of approximately 109–110°C .

Properties

IUPAC Name

N,5-dimethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKCRJKEYCSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550500
Record name N,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98533-25-6
Record name N,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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